2-Bromo-3-fluoro-5-(trifluoromethyl)benzonitrile
Description
Chemical Structure: C₈H₃BrF₄N (MW: 250.02 g/mol, CAS: 1483-55-2) .
Properties:
- Melting Point: 50–51°C
- Boiling Point: 107–115°C (10 torr)
- Density: 1.71 g/cm³ (predicted)
- Purity: ≥97% (commercially available, though packaging size may vary) .
This compound features a benzonitrile core substituted with bromine (position 2), fluorine (position 3), and a trifluoromethyl group (position 5). The combination of electron-withdrawing groups (Br, F, CF₃) enhances its reactivity in cross-coupling reactions and pharmaceutical intermediate synthesis .
Properties
Molecular Formula |
C8H2BrF4N |
|---|---|
Molecular Weight |
268.01 g/mol |
IUPAC Name |
2-bromo-3-fluoro-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H2BrF4N/c9-7-4(3-14)1-5(2-6(7)10)8(11,12)13/h1-2H |
InChI Key |
XEGRCBUZEMZNPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Br)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-5-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with the nitration of m-fluorobenzotrifluoride using a nitric acid/sulfuric acid system to obtain 5-fluoro-2-nitrobenzotrifluoride. This intermediate is then reduced using a catalytic hydrogenation system with Raney nickel to produce 5-fluoro-2-aminotrifluorotoluene. Finally, the target compound is synthesized through diazotization and bromination using cuprous bromide, hydrobromic acid, and sodium nitrate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromide and fluoride substituents display different reactivities, enabling selective substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Palladium-Catalyzed Coupling: Reagents include palladium catalysts, ligands, and bases such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution with an amine can yield an aminated derivative, while palladium-catalyzed coupling with an aryl halide can produce a biaryl compound.
Scientific Research Applications
2-Bromo-3-fluoro-5-(trifluoromethyl)benzonitrile has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-5-(trifluoromethyl)benzonitrile and its derivatives involves interactions with specific molecular targets. For example, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable pharmacophore in drug design .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
4-Bromo-3-(trifluoromethyl)benzonitrile (CAS: 1735-53-1)
- Structure : Bromine at position 4, CF₃ at position 3.
- Commercial Availability: Sold by TCI Chemicals at 95–97% purity (priced at ¥5,200–18,300 per 1–5 g) .
2-Bromo-5-(trifluoromethyl)benzonitrile (CAS: 1483-55-2)
Functional Group Variants
2-Bromo-5-(trifluoromethyl)benzaldehyde (CAS: 875664-28-1)
- Structure : Aldehyde (-CHO) replaces nitrile (-CN).
- Impact : The aldehyde group increases polarity and susceptibility to oxidation, making it less stable than the nitrile analog .
2-Bromo-5-(trifluoromethyl)benzoic acid (CAS: 1483-56-3)
Substituted Derivatives
5-Bromo-2-methoxy-3-(trifluoromethyl)benzonitrile (CAS: 1445995-71-0)
- Structure : Methoxy (-OCH₃) replaces fluorine at position 3.
- Properties :
5-Bromo-3-fluoro-2-methoxybenzonitrile (CAS: 1247885-38-6)
Amino and Hydroxy Derivatives
4-Amino-2-(trifluoromethyl)benzonitrile
- Structure: Amino (-NH₂) replaces bromine and fluorine.
2-Fluoro-6-(trifluoromethyl)-DL-phenylalanine
Key Findings
- Electronic Effects : Fluorine and trifluoromethyl groups enhance electrophilicity, favoring aryl cross-coupling (e.g., Suzuki reactions), while methoxy groups reduce reactivity .
- Stability : Brominated nitriles exhibit higher thermal stability compared to aldehydes or carboxylic acids .
- Commercial Viability : The target compound is priced competitively but requires specialized handling due to bromine and fluorine content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
